molecular formula C6H3I2NO2 B181586 1,2-Diiodo-4-nitrobenzene CAS No. 1608-46-4

1,2-Diiodo-4-nitrobenzene

Cat. No.: B181586
CAS No.: 1608-46-4
M. Wt: 374.9 g/mol
InChI Key: FBLUCIWMGHTPJO-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-nitrobenzene (C₆H₃I₂NO₂) is a nitroaromatic compound featuring two iodine atoms at the 1 and 2 positions and a nitro group at the 4 position. The iodine substituents impart significant steric bulk and electron-withdrawing effects, influencing its chemical reactivity and physical properties. Its applications likely include roles as an intermediate in pharmaceutical or materials chemistry, where heavy halogen atoms are leveraged for their stability or utility in cross-coupling reactions.

Properties

IUPAC Name

1,2-diiodo-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLUCIWMGHTPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278683
Record name 1,2-Diiodo-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-46-4
Record name 1,2-Diiodo-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-46-4
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Record name 1,2-Diiodo-4-nitrobenzene
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Record name NSC9180
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Record name 1,2-Diiodo-4-nitrobenzene
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Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Diiodo-4-nitrobenzene with structurally related nitroaromatic compounds, focusing on synthesis, reactivity, and applications.

4-(Substituted)-5-Fluorobenzene-1,2-diamine

  • Synthesis : Derived from nitro precursors via SnCl₂·2H₂O-mediated reduction under reflux (75°C, 5–7 h) .
  • Key Differences :
    • Substituents : Fluorine (electron-withdrawing) vs. iodine (bulkier, stronger electron-withdrawing effect).
    • Reactivity : Iodine in this compound may hinder reduction kinetics compared to fluorine, necessitating modified reaction conditions.
    • Applications : Fluorinated diamines are intermediates in drug synthesis (e.g., antifungals or antivirals), whereas iodinated analogs may serve in heavier halogen-based coupling reactions.

4-Dimethylaminoazobenzene

  • Structure: Contains an azo (-N=N-) group and dimethylamino substituent.
  • Hazards: Classified as carcinogenic due to metabolic activation of the azo group .
  • Key Differences: Functional Groups: Azo vs. nitro and iodine. Azo compounds are prone to reductive cleavage, whereas nitro groups undergo reduction to amines.

N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

  • Synthesis : Involves alkylation and nitro reduction steps, with a molecular weight of 252.32 g/mol .
  • Key Differences: Substituents: Diethylaminoethyl group (electron-donating) vs. iodine (electron-withdrawing). Solubility: Likely soluble in ethyl acetate (common for amines), whereas iodinated compounds may prefer polar aprotic solvents like DMSO. Applications: Used in drug synthesis (e.g., antimalarials), whereas iodinated derivatives may serve as radiolabeling precursors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications Toxicity Profile
This compound C₆H₃I₂NO₂ 400.91 Hindered electrophilic substitution Pharmaceutical intermediates Moderate (inferred)
4-Dimethylaminoazobenzene C₁₄H₁₅N₃ 225.29 Azo reduction to aromatic amines Dye industry Carcinogenic
N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine C₁₂H₂₀N₄O₂ 252.32 Nitro reduction, amine alkylation Drug synthesis Low (inferred)

Critical Analysis of Reactivity and Stability

  • Steric Effects : The iodine atoms in this compound create steric hindrance, slowing reactions like nucleophilic aromatic substitution compared to smaller substituents (e.g., fluorine) .
  • Reduction Kinetics : SnCl₂-mediated nitro reduction (as in ) may require extended time or higher temperatures for iodinated derivatives due to decreased electron density at the nitro group.

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